![molecular formula C8H16N2O B2397936 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1187389-91-8](/img/structure/B2397936.png)
exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane” is a chemical compound with a complex structure. It contains a total of 27 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is used as a reagent in the preparation of certain derivatives .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For example, the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of our compound, is the central core of the family of tropane alkaloids. The preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis
The molecular structure of “exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane” is quite complex. It contains total 28 bonds, including 12 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes for water polluted with toxic amino-compounds and azo dyes from textile, agricultural, and chemical industries. AOPs, including ozone and Fenton processes, show high reactivity towards these compounds, significantly depending on factors like pH, initial concentration, and treatment time. The degradation mechanisms involve specific attacks on nitrogen atoms, leading to the formation of less harmful products. Such technologies are pivotal in addressing the global concern over the presence of hazardous nitrogen-containing compounds in water (Bhat & Gogate, 2021).
Controllable Oxidation of Cyclohexene
Controllable and selective oxidation of cyclohexene, a reaction leading to various industrially significant intermediates, demonstrates the synthetic value of precise catalytic processes. These products, which include 7-oxabicyclo[4.1.0]heptane and trans/cis-cyclohexane-1,2-diol, play critical roles in the chemical industry. The review emphasizes the importance of selecting suitable oxidants for achieving targeted outcomes, contributing significantly to both academic research and industrial applications (Cao et al., 2018).
Synthesis and Biological Activities of 3-azabicyclo[3.3.1]nonanone Derivatives
Research on the synthesis of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives highlights their potential in producing compounds with significant antibacterial and antifungal activities. These heterocyclic compounds, derived from the Mannich reaction, exhibit varied biological activities, which underscores the importance of structural modifications in enhancing pharmacological properties. The existence of these compounds in different conformations and the impact of substituent groups on their biological efficacy illustrate the potential of these structures in drug development (Mazimba & Mosarwa, 2015).
Glutamate Receptors and Neurological Functions
The modulation of glutamate receptors, essential in neurotransmission and synaptic plasticity, highlights the intricate mechanisms governing neural excitation and signaling pathways. Research into these receptors provides insights into their roles in cognitive functions and neurotoxicity, offering avenues for therapeutic interventions in psychiatric and neurological disorders. This area of study underscores the significance of neurotransmitter systems in the central nervous system's functioning and the potential for targeting these pathways in treating various brain diseases (Wroblewski & Danysz, 1989).
Eigenschaften
IUPAC Name |
(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILASSWFNKAKIM-IEESLHIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1COC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1COC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
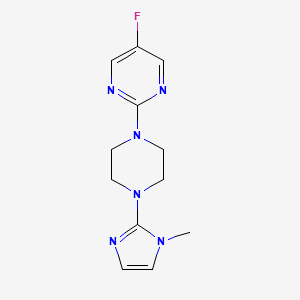
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)
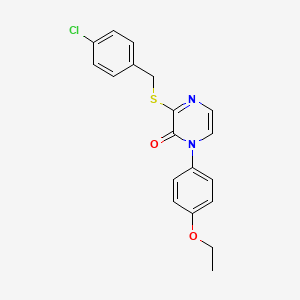
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)

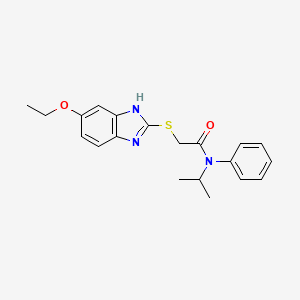
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
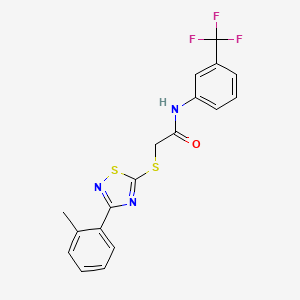
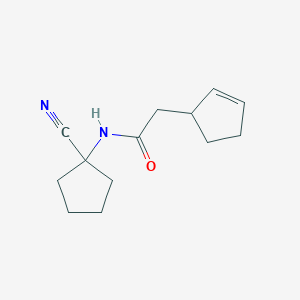
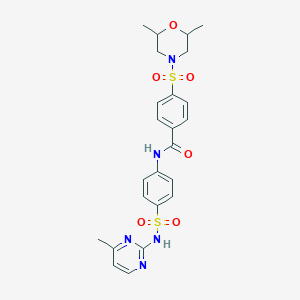
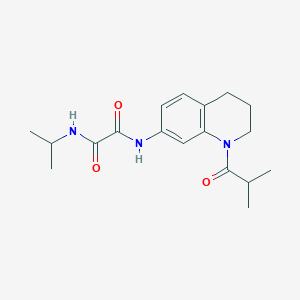
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)